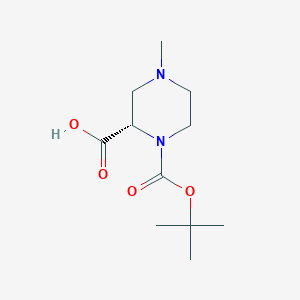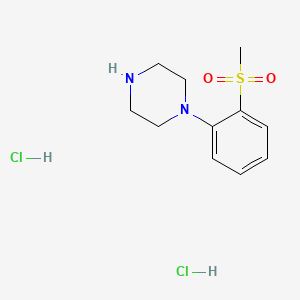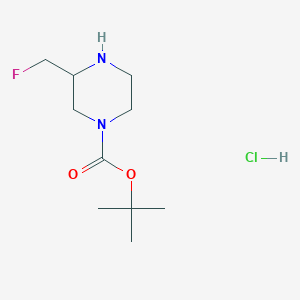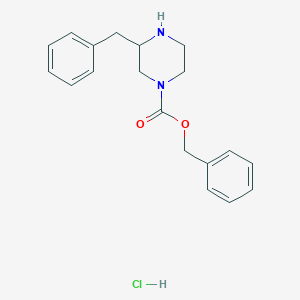![molecular formula C13H20Cl2N2 B8190293 (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190293.png)
(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[222]octane dihydrochloride is a bicyclic organic compound that features a diaza-bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: The benzyl group is introduced via a substitution reaction, often using benzyl halides under basic conditions.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the diaza-bicyclo[2.2.2]octane core.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form stable complexes. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with applications in metal ion complexation.
4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but with methyl groups enhancing its steric properties.
Uniqueness
(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is unique due to its bicyclic structure and the presence of a benzyl group, which can influence its binding properties and reactivity. This makes it distinct from other similar compounds like 2,2’-bipyridine and 1,10-phenanthroline, which do not have the same bicyclic core or benzyl substitution.
Properties
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJFVQTWTRPQPD-SNFSYSBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN([C@H]1CN2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B8190218.png)

![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190237.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190247.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190251.png)



![2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190281.png)
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190288.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190296.png)
![(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190305.png)
![(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190311.png)
